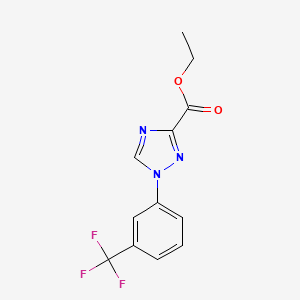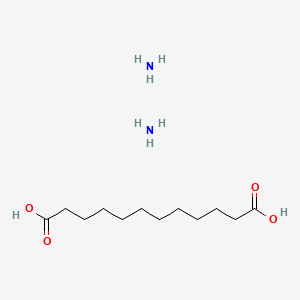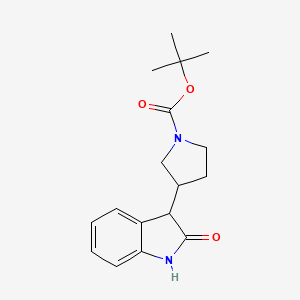
4-Fluorphenylboronsäure-N-Butyldiethanolaminester
Übersicht
Beschreibung
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane (BF-DOB) is a chemical compound that has been studied for its potential applications in the fields of scientific research and industrial use. It is a boron-containing heterocyclic compound with a unique structure that is composed of a six-membered ring containing two nitrogen atoms, one oxygen atom, and a boron atom. BF-DOB has been used in a variety of studies, including those involving the synthesis of organic molecules, the study of the mechanism of action of drugs, and the development of novel compounds for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Kupplungsreaktionen
Diese Verbindung wird in der organischen Synthese eingesetzt, insbesondere in Kupplungsreaktionen wie der Suzuki-Miyaura-Kreuzkupplung . Sie fungiert als Boronsäureester, der ein entscheidender Bestandteil dieser Reaktionen ist und einen Weg für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bietet. Dies ist grundlegend für die Synthese komplexer organischer Moleküle, darunter Arzneimittel und Polymere.
Medizinische Chemie und Wirkstoffdesign
In der medizinischen Chemie dient MFCD19105355 als Baustein für die Entwicklung und das Design neuer Medikamente . Seine Boronsäureester-Einheit kann mit verschiedenen biologischen Zielstrukturen interagieren, was ihn wertvoll für die Herstellung von Molekülen mit potenziellen therapeutischen Wirkungen macht.
Katalyse
4-Fluorphenylboronsäure-N-Butyldiethanolaminester: wird auf seine Rolle als Katalysator oder Katalysatorligand in verschiedenen chemischen Reaktionen untersucht . Seine Stabilität und Reaktivität können die Effizienz katalytischer Prozesse verbessern, was in der industriellen Chemie von entscheidender Bedeutung ist.
Antivirale Forschung
Jüngste Studien haben auf das Potenzial dieser Verbindung für antivirale Therapien hingewiesen, insbesondere bei der Modulation des Zellstoffwechsels, um die Virusreplikation zu hemmen . Diese Anwendung ist für die Entwicklung neuer Behandlungen für Viruserkrankungen von Bedeutung.
Hypertoniebehandlung
Es wird erforscht, ob MFCD19105355 in Kombinationstherapien zur Behandlung von Bluthochdruck eingesetzt werden kann . Es kann mit anderen therapeutischen Wirkstoffen kombiniert werden, um die Wirksamkeit von Medikamenten gegen Bluthochdruck zu verbessern.
Gastrointestinale Störungen
Die Verbindung wurde für ihre Anwendung bei der Behandlung von gastrointestinalen Störungen, Entzündungen und damit verbundenen Krebsarten untersucht . Seine Rolle bei der Modulation spezifischer biologischer Signalwege kann zu neuartigen therapeutischen Ansätzen für diese Erkrankungen führen.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Nevertheless, boronic acids and their derivatives are often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group via a palladium catalyst .
Biochemical Pathways
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it could influence pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
The compound’s boronic acid group could potentially influence its pharmacokinetic properties, as boronic acids are known to form reversible covalent bonds with biological molecules .
Result of Action
Given its potential use in suzuki-miyaura cross-coupling reactions, it could contribute to the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluorophenylboronic acid N-butyldiethanolamine ester. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Furthermore, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions could be influenced by factors such as the presence of a palladium catalyst and the pH of the reaction environment .
Eigenschaften
IUPAC Name |
6-butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBRNKNEMBWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)
![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)
![Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528074.png)

![Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate](/img/structure/B1528080.png)
![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)
![(2S,3S,4R,5R)-6-[(2S,3S,4S,5R,6R)-3,5-Dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4,5-trihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1528084.png)

![Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528086.png)
![Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1528087.png)
![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)
![tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1528089.png)
![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1528091.png)
